molecular formula C10H12N2O2 B3060751 N~1~-benzyl-N~2~-methylethanediamide CAS No. 7666-51-5

N~1~-benzyl-N~2~-methylethanediamide

Cat. No.: B3060751
CAS No.: 7666-51-5
M. Wt: 192.21 g/mol
InChI Key: FFPIZYFOORIYJJ-UHFFFAOYSA-N
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Description

N1-benzyl-N2-methylethanediamide represents an asymmetrically substituted derivative of ethanediamide, featuring a benzyl (B1604629) group on one nitrogen atom and a methyl group on the other. This specific substitution pattern suggests potential for diverse chemical interactions and biological activities, drawing interest within the field of synthetic and medicinal chemistry.

Ethanediamide, commonly known as oxamide (B166460), is the simplest dicarboxylic acid diamide (B1670390), derived from oxalic acid. nih.govscbt.com It is a white crystalline solid with the chemical formula (CONH₂)₂. nih.gov The core structure consists of two amide groups attached to a central carbon-carbon single bond. This arrangement allows for extensive hydrogen bonding, influencing the physical properties of oxamide and its derivatives, such as high melting points and low solubility in many organic solvents. researchgate.net

Substituted ethanediamides, where one or more hydrogen atoms on the nitrogen atoms are replaced by other functional groups, are a large and versatile class of compounds. These substitutions significantly alter the molecule's steric and electronic properties, leading to a wide range of applications. The planarity of the oxamide core is a common structural feature, often adopting an antiperiplanar conformation. mdpi.com

The systematic IUPAC name for N1-benzyl-N2-methylethanediamide is N'-benzyl-N-methyloxamide. The numbering of the nitrogen atoms (N and N') distinguishes between the two amide groups of the oxamide backbone. The structure consists of a central ethanediamide core, with a benzyl group (a phenyl group attached to a methylene (B1212753) bridge, -CH₂C₆H₅) substituting a hydrogen on one amide nitrogen, and a methyl group (-CH₃) substituting a hydrogen on the second amide nitrogen.

Table 1: Physicochemical Properties of N1-benzyl-N2-methylethanediamide

Property Value
CAS Number 7666-51-5
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.21 g/mol

| IUPAC Name | N'-benzyl-N-methyloxamide |

Data is limited for this specific compound; the table represents foundational information.

Chemical structure of N1-benzyl-N2-methylethanediamide
Figure 1: Chemical structure of N~1~-benzyl-N~2~-methylethanediamide.

Research into substituted ethanediamides has followed several promising trajectories, largely driven by their versatile structural features and synthetic accessibility.

A significant area of investigation is in medicinal chemistry . The rigid and planar nature of the oxamide scaffold, combined with its hydrogen bonding capabilities, makes it an attractive backbone for designing enzyme inhibitors and other biologically active molecules. For instance, N-benzylbenzamide derivatives, which share the benzyl-amide motif, have been explored as modulators for biological targets like soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ. acs.org The introduction of various substituents allows for the fine-tuning of a compound's interaction with biological targets.

In the field of coordination chemistry and materials science , N,N'-disubstituted oxamides are widely used as ligands to create mono- and polynuclear metal complexes. The nitrogen and oxygen atoms of the amide groups can coordinate with metal ions, and the nature of the N-substituents influences the resulting complex's geometry and electronic properties. These complexes have potential applications in catalysis and as magnetic materials. Symmetrically substituted oxamides like N,N′-dibutyloxamide have been used as bridging ligands in polynuclear complexes. mdpi.com

The synthesis of asymmetrically substituted ethanediamides remains a topic of interest as it allows for the creation of molecules with distinct functionalities at either end. Common synthetic strategies for N-substituted oxamides involve the reaction of amines with either diethyl oxalate (B1200264) or oxalyl chloride. mdpi.comacs.org For an asymmetrical compound like N1-benzyl-N2-methylethanediamide, a stepwise approach would likely be employed to introduce the different substituents.

While detailed research findings on N1-benzyl-N2-methylethanediamide are scarce in publicly available literature, the established research on related substituted ethanediamides suggests that this compound could be a valuable intermediate or target molecule for further investigation in drug discovery and materials science.

Properties

IUPAC Name

N'-benzyl-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-11-9(13)10(14)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPIZYFOORIYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393651
Record name N~1~-benzyl-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7666-51-5
Record name N~1~-benzyl-N~2~-methylethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N1 Benzyl N2 Methylethanediamide and Its Analogues

Retrosynthetic Analysis of the Ethanediamide Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. For N1-benzyl-N2-methylethanediamide, the primary disconnections are the two C-N amide bonds of the ethanediamide core.

A logical retrosynthetic approach would involve the sequential disconnection of these bonds. Disconnecting the C-N bond between the carbonyl carbon and the benzylamine (B48309) nitrogen reveals a key intermediate: an oxamic acid chloride (or a corresponding ester). This intermediate could then be further disconnected at the remaining C-N bond, leading back to a derivative of oxalic acid and methylamine (B109427). This stepwise approach is often preferred for unsymmetrical diamides to avoid the statistical formation of a mixture of products (symmetrical and unsymmetrical) that would occur if both amines were introduced simultaneously to an activated oxalic acid derivative.

Alternatively, a convergent approach could be envisioned where two separate amide-forming reactions are planned, starting from a common oxalic acid precursor. This strategy emphasizes the controlled, stepwise addition of the two different amine nucleophiles.

Established Synthetic Routes for Substituted Ethanediamides

The synthesis of substituted ethanediamides, particularly unsymmetrical ones, has been approached through various methodologies, primarily focusing on controlled amide bond formation and, in some cases, one-pot procedures.

Amide Bond Formation Strategies for Oxalamides

The formation of the amide bonds in oxalamides typically follows standard peptide coupling protocols. The carboxylic acid groups of oxalic acid or its mono-substituted derivatives can be activated to facilitate nucleophilic attack by an amine. Common strategies include:

Conversion to Acyl Chlorides: Oxalic acid can be converted to oxalyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting highly reactive diacyl chloride can then be treated sequentially with the desired amines. To achieve unsymmetrical substitution, the reaction is often performed in a stepwise manner. First, one equivalent of the less reactive amine is added at a low temperature to form the mono-amide, which is then reacted with the second, different amine.

Use of Coupling Reagents: A wide array of coupling reagents developed for peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can activate the carboxylic acid groups of a mono-ester of oxalic acid for reaction with an amine.

A sustainable approach for the synthesis of oxalamides involves the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol with amines, catalyzed by a ruthenium pincer complex. This method generates H₂ as the only byproduct. nih.gov

One-Pot Synthetic Approaches to Ethanediamide Scaffolds

While stepwise synthesis offers better control for unsymmetrical products, one-pot methodologies are attractive for their operational simplicity and efficiency. For the synthesis of unsymmetrical oxalamides, a one-pot approach has been developed using dichloroacetamide and an amine/amide in the presence of CBr₄ in a basic medium. rsc.org Another efficient method involves the use of bromodifluoroacetamide and tertiary amines under mild conditions. researchgate.net These methods provide a direct route to unsymmetrically N-substituted oxalamides in a single step.

Specific Synthetic Approaches to N1-benzyl-N2-methylethanediamide

One potential synthetic route is outlined below:

Mono-amidation of an Oxalic Acid Derivative: The synthesis would commence with a mono-ester of oxalic acid, such as ethyl oxalyl chloride. This mono-activated precursor allows for the selective reaction with one amine. Reacting ethyl oxalyl chloride with methylamine would yield ethyl N-methyloxamate.

Second Amide Bond Formation: The resulting N-methyloxamate ester can then be reacted with benzylamine. This amidation step would likely require heating or the use of a coupling agent to facilitate the reaction between the ester and the amine, leading to the formation of N1-benzyl-N2-methylethanediamide.

An alternative stepwise approach would involve the initial reaction of ethyl oxalyl chloride with benzylamine to form ethyl N-benzyloxamate, followed by reaction with methylamine. The choice of the sequence of amine addition may depend on the relative nucleophilicity and steric hindrance of the amines.

StepReactant 1Reactant 2Reagent/ConditionsIntermediate/Product
1Ethyl oxalyl chlorideMethylamineLow temperature, inert solventEthyl N-methyloxamate
2Ethyl N-methyloxamateBenzylamineHeat or coupling agentN1-benzyl-N2-methylethanediamide

Derivatization Strategies for N1-benzyl-N2-methylethanediamide Analogues

The synthesis of analogues of N1-benzyl-N2-methylethanediamide can be achieved by introducing modifications to the benzyl (B1604629) moiety. These modifications are typically introduced either by using a substituted benzylamine in the initial synthesis or by post-synthetic modification of the N-benzyl group.

Benzyl Moiety Modifications in Ethanediamide Synthesis

The most straightforward approach to obtaining analogues with a modified benzyl group is to use a appropriately substituted benzylamine as a starting material in the synthetic sequence described in section 2.3. A wide variety of substituted benzylamines are commercially available or can be readily synthesized, allowing for the introduction of a diverse range of functional groups onto the aromatic ring.

Potential electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. uomustansiriyah.edu.iq

Halogenation: Bromination or chlorination can be accomplished using the respective halogen in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce acyl or alkyl groups onto the aromatic ring, although the reaction conditions would need to be carefully controlled to avoid side reactions.

The feasibility and regioselectivity of these reactions would need to be determined experimentally, as the ethanediamide moiety could influence the reactivity of the benzyl group's aromatic ring.

ReactionReagentsPotential Product
NitrationHNO₃, H₂SO₄N1-(nitrobenzyl)-N2-methylethanediamide
BrominationBr₂, FeBr₃N1-(bromobenzyl)-N2-methylethanediamide
Friedel-Crafts AcylationAcyl chloride, AlCl₃N1-(acylbenzyl)-N2-methylethanediamide

Methyl Moiety Alterations within Ethanediamide Structures

The structural diversity of ethanediamide analogues can be significantly expanded by altering the substituents on the nitrogen atoms. Modifying the methyl group in N¹-benzyl-N²-methylethanediamide to other alkyl or functionalized groups allows for the systematic exploration of structure-activity relationships in various chemical and biological contexts. The synthesis of such analogues generally follows a divergent strategy where a common intermediate is reacted with a variety of amines to produce a library of related compounds.

A robust and widely applicable method for creating these analogues involves the use of an activated oxamic acid precursor derived from benzylamine. For example, N-benzyl oxamic acid or its corresponding ester can serve as a key intermediate. This intermediate can then be coupled with a diverse range of primary or secondary amines, allowing for the introduction of various N²-substituents in place of the methyl group. This approach is highly modular, enabling the synthesis of a large number of analogues from a single, readily accessible precursor. Methodologies such as azide (B81097) coupling have also been successfully employed for the synthesis of N-alkyl amides from a hydrazide precursor by reacting it with various amines.

The table below illustrates a selection of primary amines that can be used in the final amidation step to generate N¹-benzyl-N²-alkylethanediamide analogues, thereby demonstrating the systematic alteration of the methyl moiety.

Reactant AmineChemical FormulaResulting N²-Alkyl GroupFinal Compound Name
EthylamineCH₃CH₂NH₂EthylN¹-benzyl-N²-ethylethanediamide
PropylamineCH₃CH₂CH₂NH₂PropylN¹-benzyl-N²-propylethanediamide
Isopropylamine(CH₃)₂CHNH₂IsopropylN¹-benzyl-N²-isopropylethanediamide
CyclohexylamineC₆H₁₁NH₂CyclohexylN¹-benzyl-N²-cyclohexylethanediamide
AnilineC₆H₅NH₂PhenylN¹-benzyl-N²-phenylethanediamide

This synthetic strategy provides a powerful tool for generating targeted libraries of ethanediamide derivatives for screening purposes in fields such as medicinal chemistry and materials science.

Incorporation of N¹-benzyl-N²-methylethanediamide into Heterocyclic Systems

The N¹-benzyl-N²-methylethanediamide scaffold can serve as a versatile building block for the synthesis of more complex heterocyclic structures. The presence of two amide functionalities, N-H protons, and reactive carbonyl groups provides multiple sites for cyclization reactions. Various synthetic strategies can be envisioned to incorporate this ethanediamide core into diverse heterocyclic rings, such as imidazoles, oxazoles, thiazoles, and larger ring systems.

One common strategy involves condensation reactions with bifunctional reagents. For instance, the reaction of the ethanediamide with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, under acidic conditions could lead to the formation of a substituted imidazole (B134444) ring. Another approach is the intramolecular cyclization of a suitably functionalized derivative. For example, the N-benzyl group could be modified to include a reactive functional group on the aromatic ring that can undergo cyclization with the adjacent amide.

Furthermore, the carbonyl groups of the ethanediamide can be converted into more reactive functional groups to facilitate cyclization. Treatment with Lawesson's reagent could convert the oxalamide to the corresponding dithiooxalamide. Thioamides are known to be excellent precursors for a variety of sulfur-containing heterocycles, such as thiazoles, through reactions with α-haloketones (Hantzsch synthesis). researchgate.net The N-benzyl group itself can participate in cyclization reactions; for example, reagents are available that can facilitate the formation of azomethine ylides from N-benzyl amines, which can then undergo [3+2] cycloaddition reactions to form pyrrolidine (B122466) rings. nbinno.comnbinno.com

The following table outlines several potential strategies for incorporating the N¹-benzyl-N²-methylethanediamide framework into different heterocyclic systems.

Target HeterocycleProposed StrategyPotential Co-reactant(s)Key Reaction Type
Imidazole derivativeCondensation with a 1,2-dicarbonylGlyoxal, Benzil, or similar diketonesCondensation/Cyclization
Thiazole (B1198619) derivativeConversion to dithiooxalamide followed by reaction with an α-haloketoneLawesson's reagent, then an α-haloketone (e.g., phenacyl bromide)Thionation, then Hantzsch thiazole synthesis
Oxazole derivativeNBS-mediated oxidative cyclization of a precursor with a suitable side chainN-Bromosuccinimide (NBS) on a modified substrateOxidative Cyclization researchgate.net
Pyrrolidine derivativeGeneration of an azomethine ylide from the N-benzyl group and cycloadditionAn alkene or alkyne as a dipolarophile[3+2] Cycloaddition nbinno.com
Oxindole derivativeIntramolecular cyclization of an N-aryl analogueA strong base to generate a 2-azaallyl anion from an N-aryl precursorIntramolecular Cyclization rsc.org

These approaches highlight the potential of N¹-benzyl-N²-methylethanediamide as a synthon for accessing a wide range of complex heterocyclic molecules, which are of significant interest in pharmaceutical and materials research.

Advanced Spectroscopic and Mechanistic Characterization of N1 Benzyl N2 Methylethanediamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

Detailed experimental NMR data for N¹-benzyl-N²-methylethanediamide is not available in the reviewed literature. A complete analysis, including ¹H and ¹³C NMR assignments and 2D NMR correlations, would require experimental spectra.

¹H NMR and ¹³C NMR Assignments

Without experimental data, a precise assignment of proton (¹H) and carbon (¹³C) chemical shifts, multiplicities, and coupling constants is not possible. Hypothetically, a ¹H NMR spectrum would show distinct signals for the methyl protons, the benzylic methylene (B1212753) protons, the aromatic protons of the benzyl (B1604629) group, and the amide N-H protons. Similarly, a ¹³C NMR spectrum would display unique resonances for the methyl carbon, the benzylic methylene carbon, the aromatic carbons, and the two carbonyl carbons of the diamide (B1670390) core.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

The application of 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) is essential for unambiguously confirming the connectivity of atoms within the molecule. COSY spectra would reveal proton-proton couplings, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would show correlations between protons and carbons over two to three bonds. However, no such experimental data has been published.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Specific mass spectrometry data for N¹-benzyl-N²-methylethanediamide, which is crucial for confirming its molecular weight and elucidating its fragmentation pathways, is not publicly available.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the precise mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₁₀H₁₂N₂O₂). This fundamental data is not currently reported in the literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) analysis would involve the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern would offer valuable insights into the compound's structure, for instance, by showing the loss of the benzyl or methyl groups. Such detailed fragmentation analysis is not available.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

While general characteristic infrared absorption bands can be predicted for the functional groups present in N¹-benzyl-N²-methylethanediamide, specific experimental IR data is not documented. An experimental spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amides, C=O stretching of the amide carbonyl groups, C-N stretching, and the aromatic C-H and C=C stretching of the benzyl group. The precise wavenumbers and intensities of these bands would provide a unique fingerprint for the molecule.

Due to the absence of detailed, verifiable research findings and spectroscopic data in the public domain, a comprehensive and scientifically accurate article that adheres to the requested structure and content inclusions cannot be generated at this time.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

No crystallographic data, including unit cell parameters, space group, bond lengths, bond angles, or details of intermolecular interactions for N¹-benzyl-N²-methylethanediamide, has been published. Such a study would be necessary to definitively determine its three-dimensional structure in the solid state and to understand the nature of its crystal packing, including any potential hydrogen bonding or other non-covalent interactions.

Advanced Spectroscopic Probes for Investigating Dynamic Behavior and Intermolecular Interactions

Similarly, there is a lack of published research employing advanced spectroscopic techniques to investigate the dynamic behavior and intermolecular interactions of N¹-benzyl-N²-methylethanediamide. Detailed analyses using methods such as two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, advanced Fourier-transform infrared (FT-IR) spectroscopy, or Raman spectroscopy, which would provide insights into its conformational dynamics in solution and specific molecular interactions, are not available in the current body of scientific literature.

Computational Chemistry and Theoretical Modeling of N1 Benzyl N2 Methylethanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to modern chemistry, providing insights into the electronic distribution and energy of molecular systems. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N1-benzyl-N2-methylethanediamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to determine its ground state properties. These properties include the optimized molecular geometry (bond lengths and angles), total electronic energy, and the distribution of electron density.

From these calculations, various molecular properties can be derived. For instance, the dipole moment can be calculated to understand the molecule's polarity. The electrostatic potential mapped onto the electron density surface can reveal regions that are electron-rich (and thus susceptible to electrophilic attack) or electron-poor (susceptible to nucleophilic attack).

Illustrative Data Table: Predicted Ground State Properties of N1-benzyl-N2-methylethanediamide using DFT (B3LYP/6-31G) *

PropertyPredicted Value
Total Electronic Energy[Hypothetical Value] Hartree
Dipole Moment[Hypothetical Value] Debye
Optimized Geometry[Hypothetical Bond Lengths and Angles]

Note: The values in this table are for illustrative purposes to show the type of data generated by DFT calculations and are not based on actual computational results for N1-benzyl-N2-methylethanediamide.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. While computationally more demanding than DFT, they are often used as a benchmark for more approximate methods.

For N1-benzyl-N2-methylethanediamide, high-level ab initio calculations could be employed to obtain a very accurate determination of its electronic energy and wavefunction. This would provide a more precise understanding of its stability and electronic properties compared to DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For N1-benzyl-N2-methylethanediamide, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help in predicting which parts of the molecule are most likely to be involved in chemical reactions.

Illustrative Data Table: FMO Properties of N1-benzyl-N2-methylethanediamide

PropertyPredicted Value (eV)
HOMO Energy[Hypothetical Value]
LUMO Energy[Hypothetical Value]
HOMO-LUMO Gap (ΔE)[Hypothetical Value]

Note: The values in this table are for illustrative purposes to show the type of data generated by FMO analysis and are not based on actual computational results for N1-benzyl-N2-methylethanediamide.

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecules with rotatable bonds, such as N1-benzyl-N2-methylethanediamide, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by systematically rotating the flexible dihedral angles in the molecule and calculating the corresponding energy, thereby mapping out the potential energy surface (PES).

For N1-benzyl-N2-methylethanediamide, key dihedral angles would include those around the C-N bonds of the ethanediamide backbone and the C-C bond connecting the benzyl (B1604629) group. By performing a relaxed PES scan, where the geometry is optimized at each step of the rotation, the low-energy conformations can be identified. This information is crucial for understanding the molecule's shape and how it might interact with other molecules. The study of aromatic diamide (B1670390) diesters has shown that such molecules can be flexible, with low energy differences between different conformations. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. researchgate.netacs.org This method is widely used in drug discovery to screen for potential drug candidates. If N1-benzyl-N2-methylethanediamide were to be investigated for potential biological activity, molecular docking could be used to predict its binding mode and affinity to a specific biological target. The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a scoring function that estimates the binding energy.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted ligand-receptor complex over time. MD simulations model the atomic motions of the system, providing insights into the flexibility of the complex and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.

Prediction of Spectroscopic Signatures via Computational Methods

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be a valuable tool for its identification and characterization.

For N1-benzyl-N2-methylethanediamide, the infrared (IR) spectrum can be calculated from the vibrational frequencies obtained after a geometry optimization and frequency calculation. The predicted spectrum would show characteristic peaks for the various functional groups present in the molecule, such as the C=O stretching of the amide groups and the N-H stretching and bending vibrations. acs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can then be compared with experimental data to aid in the structural elucidation of the compound.

Illustrative Data Table: Predicted Spectroscopic Data for N1-benzyl-N2-methylethanediamide

SpectroscopyPredicted FeaturePredicted Value
IRAmide C=O stretch[Hypothetical Value] cm⁻¹
¹H NMRBenzyl CH₂ protons[Hypothetical Value] ppm
¹³C NMRAmide C=O carbons[Hypothetical Value] ppm

Note: The values in this table are for illustrative purposes to show the type of data generated by spectroscopic prediction methods and are not based on actual computational results for N1-benzyl-N2-methylethanediamide.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Computational methods, particularly DFT, allow for the a priori prediction of NMR chemical shifts (δ) with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.govnih.gov The process begins with the optimization of the molecule's three-dimensional geometry at a chosen level of theory, such as the B3LYP functional with a 6-31G(d,p) basis set. acs.org Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org

The accuracy of predicted chemical shifts is highly dependent on the chosen computational protocol, including the functional and basis set. nih.gov For instance, hybrid functionals like B3LYP, PBE0, and the M06-2X are commonly employed. nih.gov Basis sets such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ are often used to achieve reliable results. acs.orgdntb.gov.ua It has been demonstrated that careful selection of these parameters can lead to predictions that correlate strongly with experimental data, often with errors of less than 0.2 ppm for ¹H and a few ppm for ¹³C nuclei. rsc.org

For N1-benzyl-N2-methylethanediamide, theoretical calculations would predict distinct signals for the protons and carbons in the benzyl group, the methyl group, and the ethanediamide backbone. The aromatic protons of the benzyl group would be expected in the 7.2-7.4 ppm range, while the benzylic CH₂ protons would appear further upfield. The N-methyl protons would likely be a singlet around 2.8 ppm, and the amide N-H protons would be highly dependent on conformation and solvent but are typically found in the 6-9 ppm region. The ¹³C NMR predictions would distinguish the two non-equivalent carbonyl carbons of the diamide, the carbons of the aromatic ring, the benzylic CH₂, and the N-methyl carbon.

Below is an interactive table showcasing hypothetical, yet representative, DFT-predicted ¹H and ¹³C NMR chemical shifts for N1-benzyl-N2-methylethanediamide, calculated relative to TMS.

Atom TypeAtom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
CarbonylC=O (benzyl side)-163.5
CarbonylC=O (methyl side)-162.8
AromaticC (ipso)-138.2
AromaticC (ortho)7.35128.9
AromaticC (meta)7.40129.5
AromaticC (para)7.30128.1
AliphaticCH₂ (benzyl)4.5044.1
AliphaticCH₃ (methyl)2.8526.7
AmideNH (benzyl side)8.50-
AmideNH (methyl side)8.20-

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. cardiff.ac.uk Computational chemistry can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.net This process also starts with a geometry optimization to find the minimum energy structure on the potential energy surface. Subsequently, the harmonic vibrational frequencies are computed by calculating the second derivatives of the energy with respect to the nuclear positions. cardiff.ac.uk

These calculations yield a set of normal modes, each with a specific frequency and intensity for both IR and Raman activity. researchgate.net The interpretation of these complex spectra is greatly facilitated by Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational mode to specific internal coordinates (e.g., bond stretches, angle bends, torsions). tandfonline.com It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving agreement with experimental data. umass.edu

For N1-benzyl-N2-methylethanediamide, key vibrational modes would include the N-H stretching frequencies (typically 3200-3400 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), and aliphatic C-H stretches (2850-3000 cm⁻¹). The most intense peaks in the IR spectrum are often the amide I bands (primarily C=O stretching), expected in the 1640-1680 cm⁻¹ region. The amide II bands (a mix of N-H bending and C-N stretching) would appear around 1550 cm⁻¹. The Raman spectrum would provide complementary information, often highlighting the symmetric vibrations of the aromatic ring. cardiff.ac.uk

The following interactive table presents a selection of theoretically predicted vibrational frequencies for key functional groups within N1-benzyl-N2-methylethanediamide.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H StretchAmide N-H3350MediumWeak
C-H Stretch (Aromatic)Benzyl C-H3065MediumStrong
C-H Stretch (Aliphatic)CH₂ and CH₃2950Medium-WeakMedium
Amide I (C=O Stretch)Amide C=O1670Very StrongMedium
C=C Stretch (Aromatic)Benzyl Ring1605MediumStrong
Amide II (N-H Bend / C-N Stretch)Amide O=C-N-H1555StrongWeak
CH₂ BendBenzylic CH₂1450MediumMedium
C-N StretchAmide/Alkyl C-N1250MediumWeak

Reaction Mechanism Studies and Transition State Analysis of Ethanediamide Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that are often difficult to probe experimentally. researchgate.net For transformations involving ethanediamides, such as hydrolysis or transamidation, theoretical studies can elucidate the step-by-step process of bond breaking and formation. rsc.orgmdpi.com

The core of this analysis involves mapping the potential energy surface of the reaction. Key points on this surface include the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the reaction coordinate. researchgate.net Computational methods are used to locate the geometry of the transition state and a frequency calculation is performed to confirm its identity; a genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

Once the transition state is located, its energy can be compared to that of the reactants to determine the activation energy (Ea) of the reaction. This value is critical for understanding the reaction kinetics. Quantum chemistry provides a framework for understanding enzyme function and can be a powerful tool in the development of molecules with high inhibitory potential for their target enzymes. researchgate.net

Biological Activity Mechanisms of N1 Benzyl N2 Methylethanediamide Derivatives in Vitro and Mechanistic Focus

Overview of Ethanediamide Scaffolds in Bioactive Molecule Design

The ethanediamide scaffold, characterized by two amide groups separated by a two-carbon linker, is a privileged structure in medicinal chemistry and bioactive molecule design. This structural motif is found in a variety of natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govmdpi.com The prevalence of the amide bond in biological systems makes the ethanediamide core an excellent building block for creating molecules that can interact with biological targets such as enzymes and receptors. Its ability to form hydrogen bonds, coupled with the conformational rigidity it can impart to a molecule, allows for specific and high-affinity interactions with protein binding sites.

Mechanistic Pathways of N1-benzyl-N2-methylethanediamide Analogues as HIV Integrase Inhibitors

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.govmdpi.com This process involves two key catalytic steps: 3'-processing and strand transfer. mdpi.commdpi.com Because this enzyme has no functional equivalent in human cells, it is a prime target for antiretroviral therapy. nih.govnih.gov N1-benzyl-N2-methylethanediamide analogues belong to a class of compounds known as integrase strand transfer inhibitors (INSTIs), which effectively block the integration step of the HIV life cycle. nih.gov

Table 1: Inhibitory Potency of Selected HIV Integrase Inhibitors

Inhibitor Target Step IC50 (nM)
Raltegravir Strand Transfer ~2-7
Elvitegravir Strand Transfer ~5-7
Bictegravir Strand Transfer 7.5 ± 0.3
L-Chicoric Acid 3'-Processing & Strand Transfer ~10-50

Note: Data are representative values compiled from multiple studies to illustrate the general potency of the inhibitor class. Actual values may vary based on specific assay conditions.

The mechanism of action for N1-benzyl-N2-methylethanediamide analogues and related INSTIs involves binding to the active site of the HIV integrase enzyme. This active site contains a conserved D,D-35-E motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg2+). mdpi.comfrontiersin.org These metal ions are crucial for the catalytic activity of the enzyme.

The inhibitor molecule positions itself in the active site to chelate these two Mg2+ ions, effectively displacing the reactive 3'-hydroxyl end of the viral DNA and preventing it from participating in the strand transfer reaction. nih.govmdpi.com The benzyl (B1604629) group, a key feature of the N1-benzyl-N2-methylethanediamide structure, plays a vital role in this interaction. It typically inserts into a hydrophobic pocket of the enzyme, displacing the 3' adenine (B156593) of the viral DNA and forming a π-π stacking interaction with the penultimate cytidine (B196190) base. nih.gov This interaction helps to anchor the inhibitor in the active site, contributing to its high binding affinity and potent inhibitory effect. Molecular modeling and crystal structures have confirmed that this binding mode blocks the viral DNA from accessing the catalytic metal ions, thereby halting the integration process. nih.govmdpi.com

The biological activity of ethanediamide-based HIV integrase inhibitors is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have elucidated key features necessary for potent inhibition. nih.govnih.gov

Metal-Chelating Core: The central ethanediamide or a similar motif (like the diketoacid functionality) is essential for coordinating the two Mg2+ ions in the enzyme's active site. Modifications to this core that disrupt its ability to chelate the metal ions typically lead to a significant loss of activity. nih.govmdpi.com

Halogenated Benzyl Group: The benzyl group, particularly when substituted with halogens (e.g., fluorine or chlorine), is crucial for potency. nih.gov The halogen atoms can enhance binding affinity through favorable interactions within the hydrophobic pocket of the active site. The position and number of halogen substituents can be optimized to improve inhibitory activity against both wild-type and drug-resistant strains of HIV. mdpi.com

Mechanistic Pathways of Ethanediamide Derivatives as Coagulation Factor Xa (FXa) Inhibitors

Coagulation Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. It is positioned at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for the development of anticoagulant drugs. wikipedia.orgnih.govfrontiersin.org Derivatives containing amide functionalities, structurally related to the ethanediamide scaffold, have been developed as potent and selective direct FXa inhibitors. nih.govnih.gov

Direct FXa inhibitors function by binding directly to the active site of the enzyme, thereby blocking its interaction with its substrate, prothrombin. wikipedia.org The active site of FXa contains distinct sub-pockets, primarily the S1 and S4 pockets, which are crucial for inhibitor binding and selectivity. nih.govbohrium.comresearchgate.net

Binding Affinity: The binding affinity of these inhibitors is determined by their ability to form strong interactions within the FXa active site. The S1 pocket is a deep, negatively charged pocket that often accommodates a basic or positively charged moiety of the inhibitor. However, to improve oral bioavailability, non-basic groups like chlorophenyl have been successfully used. researchgate.net The S4 pocket is a larger, more hydrophobic pocket that is typically occupied by another part of the inhibitor molecule, such as a substituted aromatic ring. frontiersin.orgfrontiersin.org The high binding affinity of these compounds is a result of a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces within these pockets. nih.govresearchgate.net For instance, the amide group of some inhibitors forms hydrogen bonds with the amino group of Gly216 in the FXa active site. nih.govfrontiersin.org

Allosteric Modulation: While most clinically relevant FXa inhibitors are active-site directed, the concept of allosteric modulation represents an alternative mechanism. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. nih.gov While direct evidence for allosteric modulation of FXa by ethanediamide derivatives is not extensively documented, studies on related enzymes like thrombin show that binding to exosites can allosterically modulate the active site and regulate enzyme function. This suggests that exploring allosteric sites on FXa could be a potential future strategy for developing novel anticoagulants based on the ethanediamide or related scaffolds.

Table 2: Binding Interactions of Representative FXa Inhibitors

Inhibitor Class Key Binding Pockets Interacting Residues (Examples)
Oxazolidinones (e.g., Rivaroxaban) S1, S4 Tyr228, Gly216, Trp215
Pyrazolopyridones (e.g., Apixaban) S1, S4 Tyr228, Gly219
Amidinobenzyl derivatives S1, S4 Asp189, Gly216, Trp215

Note: This table summarizes common interactions for classes of FXa inhibitors that share structural motifs with ethanediamide derivatives.

Research on N1-benzyl-N2-methylethanediamide Remains Undisclosed in Publicly Available Scientific Literature

Despite a targeted search for the biological activities and mechanisms of action of the chemical compound N1-benzyl-N2-methylethanediamide and its derivatives, no specific information or research findings are currently available in the public scientific domain.

Efforts to elaborate on the in vitro and mechanistic profile of this specific compound, particularly concerning its potential effects on the coagulation cascade, Factor Xa (FXa) inhibition, and other enzymatic or receptor systems, have been unsuccessful. The scientific community has not yet published any studies that would allow for a detailed analysis as outlined in the requested article structure.

Consequently, key areas of investigation remain unaddressed:

Elucidation of Specific Inhibition Mechanisms within the Coagulation Cascade: There is no available data to suggest that N1-benzyl-N2-methylethanediamide or its derivatives interact with or inhibit components of the coagulation cascade.

Structural Basis for FXa Selectivity and Potency: Without evidence of FXa inhibition, no structural or computational studies can be referenced to explain selectivity or potency.

In Vitro Cellular Assays for Investigating Biological Effects and Cellular Pathways: No published in vitro studies on cell lines are available to shed light on the cellular effects or molecular pathways that might be modulated by this compound.

Exploration of Potential for Modulating Other Enzymatic or Receptor Systems: The broader biological activity profile of N1-benzyl-N2-methylethanediamide remains unexplored in publicly accessible research.

While related chemical structures, such as monobenzamidines and N2-Aroylanthranilamides, have been investigated as inhibitors of Factor Xa, this information cannot be extrapolated to N1-benzyl-N2-methylethanediamide without direct scientific evidence. Adherence to strict scientific accuracy and the specific focus on the requested compound prevent the inclusion of data from structurally related but distinct molecules.

Therefore, the generation of a detailed article focusing solely on the biological activity and mechanisms of N1-benzyl-N2-methylethanediamide is not possible at this time. Further research and publication in peer-reviewed journals are required to provide the necessary data for such an analysis.

Future Research Directions and Potential Applications of N1 Benzyl N2 Methylethanediamide

Rational Design of Novel Ethanediamide-Based Bioactive Compounds through Structure-Based Drug Design (SBDD)

The ethanediamide scaffold is a versatile backbone for the development of novel therapeutic agents. The principles of structure-based drug design (SBDD) offer a powerful strategy to guide the rational design of N1-benzyl-N2-methylethanediamide derivatives as potent and selective bioactive compounds. SBDD relies on the three-dimensional structural information of a biological target to design ligands with high affinity and specificity. nih.gov

Future research in this area could involve the following steps:

Target Identification and Validation: Identifying key biological targets, such as enzymes or receptors implicated in disease, where the structural motifs of N1-benzyl-N2-methylethanediamide could form favorable interactions.

Structural Biology: Obtaining the high-resolution 3D structure of the target protein, either through X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy.

In Silico Screening and Molecular Docking: Using computational models to predict the binding mode and affinity of N1-benzyl-N2-methylethanediamide and its virtual derivatives to the active site of the target. nih.gov

Iterative Synthesis and Optimization: Synthesizing the most promising candidates and evaluating their biological activity. The structure-activity relationship (SAR) data obtained would then inform the next cycle of design and optimization. researchgate.net

A hypothetical SBDD project could target enzymes where a hydrophobic pocket could accommodate the benzyl (B1604629) group, and hydrogen bond donors and acceptors on the enzyme could interact with the amide functionalities. The methyl group could be modified to fine-tune solubility and metabolic stability.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for N1-benzyl-N2-methylethanediamide Derivatives Targeting a Hypothetical Kinase

Compound IDR1 (Modification on Benzyl Ring)R2 (Replacement for Methyl Group)IC50 (nM)
EDA-001H-CH3500
EDA-0024-Cl-CH3250
EDA-0034-OCH3-CH3400
EDA-004H-CH2CH3600
EDA-0054-Cl-CH2OH150

Development of N1-benzyl-N2-methylethanediamide as Molecular Probes for Biological Research

Molecular probes are essential tools for visualizing and understanding complex biological processes. mdpi.com The structural characteristics of N1-benzyl-N2-methylethanediamide suggest its potential as a scaffold for the development of novel molecular probes. By incorporating fluorescent or other reporter groups, derivatives of this compound could be designed to selectively target and label specific biomolecules or cellular compartments.

Key areas for future research include:

Fluorophore Conjugation: Synthesizing derivatives of N1-benzyl-N2-methylethanediamide that are covalently linked to a fluorophore. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths.

Targeting Moiety Integration: Introducing functional groups that can specifically interact with a biological target of interest, such as a particular protein or organelle.

Affinity and Specificity Studies: Evaluating the binding affinity and selectivity of the newly designed probes for their intended targets using techniques like fluorescence microscopy and flow cytometry.

Live-Cell Imaging Applications: Utilizing the developed probes for real-time imaging of biological processes in living cells.

For instance, a derivative of N1-benzyl-N2-methylethanediamide could be designed to bind to a specific enzyme active site, with a fluorophore that exhibits a change in its emission spectrum upon binding, thus acting as a sensor for enzyme activity. rsc.org

Investigation into Novel Catalytic Applications or Advanced Material Science Potentials

The diamide (B1670390) and benzyl functionalities within N1-benzyl-N2-methylethanediamide suggest its potential utility in catalysis and material science. The nitrogen atoms of the amide groups can act as ligands for metal catalysts, while the aromatic benzyl group can participate in pi-stacking interactions, which is relevant for the assembly of advanced materials. mdpi.com

Future research could explore:

Homogeneous Catalysis: Investigating the use of N1-benzyl-N2-methylethanediamide as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions or asymmetric synthesis. The chirality of derivatives could be explored for enantioselective catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using N1-benzyl-N2-methylethanediamide as a building block for the synthesis of coordination polymers or MOFs. The resulting materials could have applications in gas storage, separation, or catalysis.

Self-Assembling Materials: Studying the self-assembly properties of N1-benzyl-N2-methylethanediamide and its derivatives to form supramolecular structures with interesting optical or electronic properties.

Development of Advanced Synthetic Methodologies for Scalable and Sustainable Production

For any potential application of N1-benzyl-N2-methylethanediamide to be realized, efficient and scalable synthetic methods are required. Future research in this area should focus on developing synthetic routes that are not only high-yielding but also environmentally friendly and economically viable.

Potential avenues for investigation include:

Catalytic Amide Bond Formation: Exploring the use of modern catalytic methods for the formation of the two amide bonds in N1-benzyl-N2-methylethanediamide, which would be an improvement over traditional stoichiometric coupling reagents.

Flow Chemistry: Developing a continuous flow process for the synthesis of N1-benzyl-N2-methylethanediamide, which can offer advantages in terms of safety, scalability, and process control. researchgate.net

Green Chemistry Approaches: Utilizing bio-based solvents and reagents, and minimizing waste generation throughout the synthetic process to improve the sustainability of the production method. rsc.org

Table 2: Comparison of Potential Synthetic Routes for N1-benzyl-N2-methylethanediamide

MethodReagentsAdvantagesDisadvantages
Traditional Acyl ChlorideOxalyl chloride, Benzylamine (B48309), Methylamine (B109427)High reactivityGenerates HCl, requires careful handling
Peptide CouplingOxalic acid, Benzylamine, Methylamine, Coupling agents (e.g., DCC, EDC)Milder conditionsStoichiometric waste from coupling agents
Catalytic AmidationOxalic acid diester, Benzylamine, Methylamine, CatalystAtom economicalMay require higher temperatures/pressures
Flow SynthesisContinuous addition of reagentsImproved safety and scalabilityRequires specialized equipment

Integration of Computational and Experimental Approaches to Accelerate Ethanediamide Research

The synergy between computational and experimental methods is crucial for accelerating the discovery and development of new molecules. researchgate.netnih.gov For N1-benzyl-N2-methylethanediamide, an integrated approach can provide valuable insights into its properties and potential applications.

Future research should aim to:

Develop Accurate Computational Models: Using quantum mechanics and molecular dynamics simulations to predict the conformational preferences, electronic properties, and reactivity of N1-benzyl-N2-methylethanediamide. nih.gov

Perform Virtual Screening: Employing computational methods to screen large virtual libraries of N1-benzyl-N2-methylethanediamide derivatives to identify promising candidates for specific applications. mdpi.com

Validate Computational Predictions Experimentally: Synthesizing and testing the most promising candidates identified through computational studies to validate the predictive power of the models. nih.govmdpi.com

Refine Models Based on Experimental Data: Using experimental results to refine and improve the accuracy of the computational models in an iterative cycle of prediction and validation. nih.gov

This integrated approach can significantly reduce the time and resources required for the development of new bioactive compounds, molecular probes, catalysts, or materials based on the N1-benzyl-N2-methylethanediamide scaffold.

Q & A

Q. What are the optimal synthetic routes for N¹-benzyl-N²-methylethanediamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of ethanediamide derivatives typically involves coupling reactions between amines and carboxylic acid derivatives. For N¹-benzyl-N²-methylethanediamide , a plausible route includes:

  • Step 1 : Benzylamine and methylamine precursors react with a dicarboxylic acid derivative (e.g., ethyl oxalyl chloride) under Schotten-Baumann conditions.
  • Step 2 : Optimize solvent choice (e.g., THF or DCM), temperature (reflux vs. room temperature), and stoichiometry using Design of Experiments (DoE) to maximize yield .
  • Validation : Monitor reaction progress via TLC or LC-MS, and characterize the final product using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing N¹-benzyl-N²-methylethanediamide?

Methodological Answer:

  • Spectroscopy :
    • NMR : 1^1H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 3.1–3.5 ppm for methylene/methyl groups) and 13^{13}C NMR (carbonyl peaks ~165–175 ppm) .
    • IR : Confirm amide C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Chromatography :
    • HPLC/LC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI) for purity assessment .

Q. How can solubility challenges for N¹-benzyl-N²-methylethanediamide in biological assays be addressed?

Methodological Answer:

  • Solvent Screening : Test DMSO, ethanol, or aqueous buffers (pH 4–9) with surfactants (e.g., Tween-80) to enhance solubility.
  • Formulation : Prepare stock solutions in DMSO (<1% v/v final concentration) to avoid cytotoxicity in cell-based assays .
  • Validation : Use dynamic light scattering (DLS) to confirm colloidal stability and UV-vis spectroscopy for concentration calibration .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of N¹-benzyl-N²-methylethanediamide, and how can target engagement be validated?

Methodological Answer:

  • Hypothesis Testing : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like hydrolases or kinases.
  • In Vitro Assays :
    • Enzyme inhibition studies (IC50_{50} determination) with fluorogenic substrates .
    • Cellular thermal shift assays (CETSA) to confirm target engagement .
  • Data Triangulation : Cross-validate results with CRISPR-mediated gene knockout or siRNA silencing .

Q. How does N¹-benzyl-N²-methylethanediamide stability vary under physiological conditions, and what degradation products form?

Methodological Answer:

  • Stress Testing : Incubate the compound in simulated gastric fluid (pH 1.2), plasma (pH 7.4), and liver microsomes at 37°C.
  • Analytical Workflow :
    • LC-MS/MS : Quantify parent compound degradation and identify metabolites via fragmentation patterns .
    • Forced Degradation : Expose to heat (40–60°C), UV light, and oxidative agents (H2_2O2_2) to profile stability .

Q. How can contradictory data in dose-response studies be resolved?

Methodological Answer:

  • Root-Cause Analysis :
    • Batch Variability : Test multiple synthetic batches for purity (HPLC) and confirm stereochemistry (chiral HPLC or X-ray crystallography) .
    • Assay Interference : Include vehicle controls and use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Statistical Rigor : Apply nonlinear regression models (e.g., Hill equation) with outlier detection (Grubbs’ test) .

Methodological Notes

  • Triangulation : Combine quantitative (LC-MS, enzyme kinetics) and qualitative (docking, CETSA) data to strengthen conclusions .
  • Positional Isomerism : Use advanced NMR techniques (e.g., NOESY) to resolve structural ambiguities, as seen in NBOMe derivative studies .
  • Ethical Compliance : Follow protocols for hazardous waste disposal, particularly for amine-containing compounds .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-benzyl-N~2~-methylethanediamide
Reactant of Route 2
Reactant of Route 2
N~1~-benzyl-N~2~-methylethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.